Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H10BrN3O2 and a molecular weight of 308.13 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyrazine ring, which is substituted with an amino group and a bromine atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazine ring, which is then brominated and aminated.
Reaction Conditions: The bromination of the pyrazine ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The amination is achieved using ammonia or an amine source under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate can be compared with other similar compounds, such as:
4-(6-Bromopyrazin-2-yl)morpholine: Similar in structure but with a morpholine ring instead of a benzoate ester.
Methyl 4-(bromomethyl)benzoate: Lacks the pyrazine ring and amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10BrN3O2 |
---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-12(17)8-4-2-7(3-5-8)9-6-15-11(14)10(13)16-9/h2-6H,1H3,(H2,14,15) |
InChI Key |
HSBPGKONVKXDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.